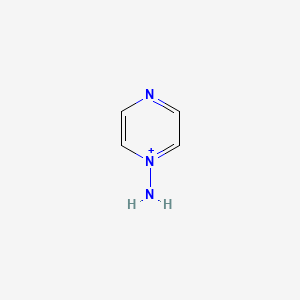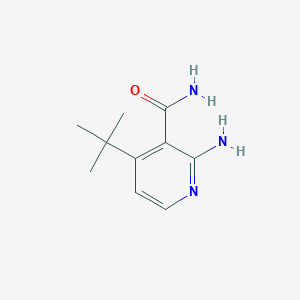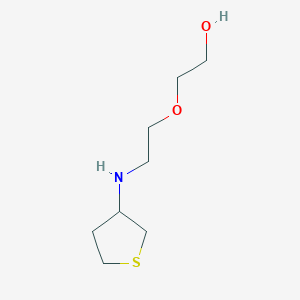![molecular formula C8H6ClF3N2 B13009955 4-chloro-2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B13009955.png)
4-chloro-2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-2-(trifluoromethyl)pyrimidine , is a chemical compound with the molecular formula C5H2ClF3N2. It is a liquid at room temperature and has a predicted melting point of 10.00°C . This compound is used in various scientific applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes: Several synthetic routes exist for the preparation of 4-chloro-2-(trifluoromethyl)pyrimidine. One common method involves the reaction of 2,4-dichloro-5-trifluoromethylpyrimidine with an appropriate base, such as potassium carbonate, in a solvent like dimethyl sulfoxide (DMSO). The reaction yields the desired compound.
Industrial Production: Industrial production methods typically involve large-scale synthesis using optimized conditions. These methods ensure high yield and purity for commercial purposes.
Analyse Chemischer Reaktionen
Reactivity: 4-Chloro-2-(trifluoromethyl)pyrimidine undergoes various chemical reactions:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other functional groups.
Reduction Reactions: Reduction of the trifluoromethyl group can lead to different derivatives.
Other Transformations: Depending on reaction conditions, it may participate in other transformations.
- Bases (e.g., potassium carbonate)
- Solvents (e.g., DMSO)
- Nucleophiles (for substitution reactions)
Major Products: The major products formed depend on the specific reaction conditions and the substituents introduced. These products can be further modified for specific applications.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-(trifluoromethyl)pyrimidine finds applications in:
Medicinal Chemistry: It serves as a scaffold for designing potential drug candidates due to its unique structure.
Agrochemicals: Some derivatives exhibit herbicidal or fungicidal properties.
Materials Science: It can be incorporated into polymers or materials for specific properties.
Wirkmechanismus
The exact mechanism of action for this compound depends on its specific application. It may interact with biological targets, enzymes, or receptors, leading to various effects. Further research is needed to elucidate these mechanisms.
Vergleich Mit ähnlichen Verbindungen
While 4-chloro-2-(trifluoromethyl)pyrimidine has distinct properties, it shares similarities with other pyrimidine derivatives. Notable similar compounds include 2-chloro-4-(trifluoromethyl)pyrimidine and related analogs.
Eigenschaften
Molekularformel |
C8H6ClF3N2 |
|---|---|
Molekulargewicht |
222.59 g/mol |
IUPAC-Name |
4-chloro-2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine |
InChI |
InChI=1S/C8H6ClF3N2/c9-6-4-2-1-3-5(4)13-7(14-6)8(10,11)12/h1-3H2 |
InChI-Schlüssel |
GJLVCUMLLLEWKF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C1)N=C(N=C2Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl(1R,2R,3R,5R)-2-hydroxybicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13009872.png)
![2-(Trifluoromethyl)benzo[d]oxazol-7-amine](/img/structure/B13009875.png)




![Ethyl 5-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13009893.png)

![3-Amino-6-isopropylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13009913.png)

![7,7-Dibromo-3-azabicyclo[4.1.0]heptane](/img/structure/B13009934.png)

![7-Bromo-4-methoxyimidazo[2,1-f][1,2,4]triazin-2-amine](/img/structure/B13009947.png)
![tert-Butyl (3R,5R)-rel-3-hydroxy-1-oxa-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B13009948.png)
